Androst-5-en-4,7,17-trione

Description

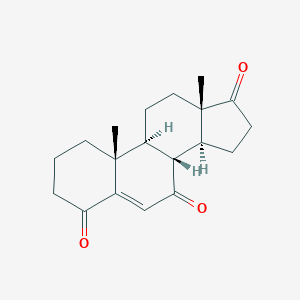

Structure

2D Structure

3D Structure

Properties

CAS No. |

184435-18-5 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-4,7,17-trione |

InChI |

InChI=1S/C19H24O3/c1-18-8-3-4-14(20)13(18)10-15(21)17-11-5-6-16(22)19(11,2)9-7-12(17)18/h10-12,17H,3-9H2,1-2H3/t11-,12-,17-,18+,19-/m0/s1 |

InChI Key |

OAOOSQMVGGCQGG-XDQNADNFSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCCC4=O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCCC4=O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCCC4=O)C |

Synonyms |

androst-5-en-4,7,17-trione |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Androst 5 En 4,7,17 Trione

Established Chemical Synthesis Pathways

Synthesis from Dehydroisoandrosterone and Testosterone (B1683101)

The chemical synthesis of Androst-5-en-4,7,17-trione has been successfully achieved starting from the common steroids dehydroisoandrosterone (DHEA) and testosterone. rsc.org These precursors provide the fundamental androstane (B1237026) skeleton, upon which the required keto groups at C-4, C-7, and C-17 are elaborated through a series of chemical reactions. The synthetic routes from these starting materials are a cornerstone in the preparation of this trione. rsc.org

Allylic Oxidation Routes

Allylic oxidation is a key strategy in the synthesis of this compound, allowing for the introduction of oxygen functionality at the C-4 and C-7 positions of the steroid nucleus. One approach involves the allylic acetoxylation of androst-5-en-17-one. nih.gov This reaction can yield a 4β-acetoxy derivative, which serves as a crucial intermediate. nih.gov The allylic positions in the steroid's B-ring are susceptible to oxidation, and various reagents can be employed to achieve this transformation, leading to the formation of enones and dienones that are precursors to the final trione.

Conversion via Acetoxy and Sulfonyloxy Intermediates

The synthesis of this compound can proceed through the formation and subsequent conversion of acetoxy and sulfonyloxy intermediates. For instance, 4β-acetoxyandrost-5-en-17-one is a documented intermediate in several synthetic pathways. nih.govnih.gov The acetoxy group can be introduced via allylic acetoxylation and later converted to a ketone. nih.gov The use of these intermediates allows for controlled oxidation and functional group manipulation during the synthesis. Research has shown that the treatment of a 5α,6β-bromide intermediate with silver acetate (B1210297) can produce various acetoxy derivatives, highlighting the complexity and competing pathways in these reactions. nih.gov

| Intermediate | Description | Reference |

| 4β-acetoxyandrost-5-en-17-one | A key intermediate formed during allylic acetoxylation of androst-5-en-17-one. | nih.govnih.gov |

| 5α-bromo-6β-acetoxy steroid | An intermediate that can lead to the formation of various acetoxy derivatives. | nih.gov |

Chromium Trioxide Oxidation Approaches

Chromium trioxide (CrO₃) is a powerful oxidizing agent frequently utilized in the synthesis of this compound and its derivatives. nih.gov It is effective in oxidizing allylic alcohols to the corresponding ketones. For example, the oxidation of an axial allylic alcohol intermediate with chromium trioxide in pyridine (B92270) can yield androst-4-ene-6,17-dione (B1252557) and androst-5-ene-4,17-dione. nih.gov The choice of chromium-based reagent and reaction conditions is critical to achieving the desired oxidation without unwanted side reactions. Jones reagent, another chromium-based oxidant, has also been employed in related steroidal transformations. nih.gov

| Oxidizing Agent | Substrate | Product(s) | Reference |

| Chromium trioxide in pyridine | Axial allylic alcohol (5-en-4β-ol) | Androst-4-ene-6,17-dione and androst-5-ene-4,17-dione | nih.gov |

| Jones reagent | Axial allylic alcohol (5-en-4β-ol) | 5β,6β-epoxy-4-one and 4β,5β-epoxy-6-one | nih.gov |

Derivatization and Analog Synthesis

Exploration of Structural Modifications for Research Purposes

The steroidal scaffold of this compound and related androstene derivatives serves as a versatile template for structural modifications. Researchers have explored various chemical alterations to this core structure to investigate structure-activity relationships (SAR), enhance biological potency, and develop novel therapeutic agents or research tools, particularly in the context of enzyme inhibition.

Modifications of the Steroid A-Ring and C4-Position

Systematic modifications to the A-ring and adjacent positions of the androstene skeleton have been pursued to probe the binding requirements of enzymes like aromatase. One significant alteration involves the contraction of the A-ring to create A-nor analogues, such as A-norandrost-5-ene-3,7,17-trione. rsc.org

Further research has focused on the introduction of oxygenated functional groups at the C4-position. nih.gov A series of 4-oxygenated androst-5-enes were synthesized and evaluated for their ability to inhibit human placental aromatase. nih.gov The findings revealed that the nature of the substituent at the C4-position is critical for inhibitory activity. The introduction of a 4β-hydroxy group resulted in a compound with significantly more powerful inhibitory activity (Ki = 25 nM) compared to the parent steroid (Ki = 78 nM). nih.gov Conversely, converting this hydroxyl group to a 4β-acetate or a 4-oxo analog led to reduced potency. nih.gov This suggests that a hydrogen bonding interaction between the 4β-hydroxyl group and a residue in the enzyme's active site plays a crucial role in binding affinity. nih.gov

In a related series of androst-5-ene-4,7-diones, modifications at the C19-position were also explored. The creation of 19-hydroxy and 19-oxo analogs resulted in compounds that caused time-dependent inactivation of aromatase in the presence of NADPH, indicating a different mechanism of inhibition compared to simple competitive binding. nih.gov

| Modification Type | Derivative Compound | Research Purpose | Key Research Finding | Reference |

|---|---|---|---|---|

| A-Ring Contraction | A-norandrost-5-ene-3,7,17-trione | Synthesis of aromatase inhibitor analogues. | Successfully synthesized from dehydroisoandrosterone and testosterone. | rsc.org |

| C4-Position Oxygenation | 4β-hydroxy-androst-5-en-17-one | Investigate aromatase inhibition. | Showed significantly enhanced competitive inhibitory activity (Ki = 25 nM) compared to the parent compound. | nih.gov |

| C4-Position Oxygenation | 4β-acetoxy-androst-5-en-17-one | Investigate aromatase inhibition. | Less potent inhibitor than the parent compound. | nih.gov |

| C19-Position Oxygenation | 19-hydroxy and 19-oxo analogs of 5-ene-4,7-dione | Investigate aromatase inhibition mechanism. | Caused time-dependent inactivation of aromatase, suggesting a mechanism-based inhibition. | nih.gov |

Modifications at the C17-Position

The C17-position has been a primary target for structural modifications to alter biological activity and pharmacokinetic properties. Simple esterification, such as the creation of a 17β-acetate of this compound, has been explored. rsc.org

More complex modifications include the introduction of heterocyclic moieties. Starting from dehydroepiandrosterone (B1670201), various 17-picolyl and 17-picolinylidene derivatives of the androst-5-ene skeleton have been synthesized. nih.gov The goal of this research was to evaluate the resulting compounds for potential antitumor and antibacterial activities, with several derivatives showing inhibitory action against the aromatase enzyme. nih.gov

Another strategic modification at this position is 17α-alkynylation. For example, the synthesis of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol was designed to improve the pharmaceutical utility of the parent androstene. nih.gov The addition of the 17α-ethynyl group serves to prevent the metabolic oxidation of the 17β-hydroxyl function by 17β-hydroxysteroid dehydrogenase (17β-HSD), a common route of inactivation for many steroidal compounds. nih.gov This modification was shown to confer significant oral bioavailability, enabling further research into the compound's anti-inflammatory properties. nih.gov

| Modification Type | Derivative Example | Research Purpose | Key Research Finding | Reference |

|---|---|---|---|---|

| Esterification | This compound, 17β-acetate | Synthesis of aromatase inhibitor analogues. | Successfully synthesized as an analogue of the parent trione. | rsc.org |

| Heterocyclic Substitution | 17-picolinylidene-androst-5-ene derivatives | Evaluate for antitumor and aromatase inhibitory activity. | Certain derivatives demonstrated inhibitory activity against aromatase and strong cytotoxic activity against several tumor cell lines. | nih.gov |

| Alkynylation | 17α-ethynyl-androst-5-ene-3β,7β,17β-triol | Prevent metabolic oxidation and improve oral bioavailability. | The 17α-ethynyl group successfully blocked oxidation by 17β-HSD and conferred oral bioavailability for anti-inflammatory studies. | nih.gov |

Enzymatic Interactions and Inhibition Mechanisms of Androst 5 En 4,7,17 Trione

Aromatase (CYP19A1) Inhibition Studies

Aromatase, a member of the cytochrome P450 superfamily, is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. Due to the role of estrogens in the pathology of certain hormone-dependent diseases, the inhibition of this enzyme is a critical area of research. Androst-5-en-4,7,17-trione has been identified as a powerful inhibitor of aromatase, exhibiting complex and multifaceted mechanisms of action.

Irreversible Aromatase Inactivation by this compound

Research has demonstrated that this compound causes a time-dependent and irreversible inactivation of aromatase. This inactivation occurs in the presence of NADPH, a necessary cofactor for aromatase activity. The process is characterized by a pseudo-first-order rate of inactivation, indicating that the inhibitor forms a stable, covalent bond with the enzyme, thereby permanently rendering it non-functional. Studies using human placental microsomes have confirmed this irreversible binding.

Competitive Inhibition Kinetics

In addition to its irreversible activity, this compound also acts as a competitive inhibitor of aromatase. This means it competes with the natural substrate, androstenedione (B190577), for binding to the active site of the enzyme. The affinity of this compound for the aromatase active site is significant, with studies reporting a Ki value of 430 nM. The rate constant for inactivation (kinact) for the time-dependent inhibition has been determined to be 0.057 min-1.

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 430 nM | |

| Inactivation Rate Constant (kinact) | 0.057 min-1 |

Role as a Suicide Substrate

The dual nature of this compound's interaction with aromatase—initial competitive binding followed by irreversible inactivation—is characteristic of a "suicide substrate" or mechanism-based inactivator. In this process, the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, during this process, the inhibitor is converted into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its inactivation. The inactivation of aromatase by this compound is prevented by the presence of the substrate androstenedione, further supporting its role as an active-site-directed inhibitor.

Specificity and Selectivity Profiling

Proposed Mechanism of Irreversible Binding to Active Site

The mechanism underlying the irreversible binding of this compound to the aromatase active site is believed to involve the formation of a highly reactive electrophilic intermediate. One proposed mechanism suggests that after initial binding, the aromatase enzyme hydroxylates the C-19 methyl group of the inhibitor. This is followed by further enzymatic processing that leads to the formation of a 5β,6β-epoxy-19-oxo derivative. This epoxide is a potent electrophile that can then react with a nucleophilic residue within the active site of the aromatase enzyme, forming a stable covalent bond and leading to its irreversible inactivation. The reaction of this epoxide with N-acetyl-L-cysteine, a nucleophile, has been shown to be rapid, supporting its potential role as the reactive species.

Influence of Structural Analogs on Aromatase Binding Affinity and Inactivation Rate

The structural features of this compound are crucial for its inhibitory activity. Studies on its structural analogs have provided valuable insights into the structure-activity relationship. For instance, the presence of an oxygen function at the C-19 position significantly influences its potency.

The 19-hydroxy and 19-oxo analogs of this compound also exhibit time-dependent inactivation of aromatase. Specifically, 19-hydroxy-androst-5-ene-4,7,17-trione shows a higher affinity (lower Ki) but a slower inactivation rate compared to the parent compound, while 19-oxo-androst-5-ene-4,7,17-trione has a lower affinity (higher Ki) but a significantly faster inactivation rate. This suggests that the oxidation state at C-19 plays a critical role in both the initial binding and the subsequent inactivation process.

| Compound | Inhibition Constant (Ki) (nM) | Inactivation Rate Constant (kinact) (min-1) | Reference |

|---|---|---|---|

| This compound | 430 | 0.057 | |

| 19-Hydroxy-androst-5-ene-4,7,17-trione | 1500 | 0.192 | |

| 19-Oxo-androst-5-ene-4,7,17-trione | 6300 | 0.133 | |

| 4β-Hydroxy-androst-5-en-17-one | 25 | - | |

| Androst-5-en-17-one | 78 | - | |

| 4β-Acetoxy-androst-5-en-17-one | 90 | - | |

| Androst-5-en-4,17-dione | 120 | - |

Interactions with Other Steroidogenic Enzymes

Potential Modulatory Effects on Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes crucial for the biosynthesis and metabolism of steroid hormones. nih.gov They catalyze the conversion of hydroxysteroids and oxosteroids by transferring hydrogen between a substrate and a cofactor, typically NAD+/NADH or NADP+/NADPH. nih.gov For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD) is a key enzyme that regulates the biological activity of sex hormones by catalyzing the final step in the formation of all androgens and estrogens. nih.gov Different isoenzymes of 17β-HSD have specific roles; for example, Type 2 17β-HSD is involved in the inactivation of potent steroids, converting 17β-estradiol to estrone (B1671321) and testosterone (B1683101) to androstenedione. nih.govoncotarget.com

Relationship with 5α-reductase activity in related compounds

5α-reductase is an enzyme that catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgmeridianvalleylab.com This conversion is a critical step in androgen and estrogen metabolism. wikipedia.org Inhibitors of 5α-reductase are utilized in the management of conditions associated with high DHT levels. meridianvalleylab.commdpi.com

While direct studies on this compound's effect on 5α-reductase are not prominent, research on related androstene derivatives demonstrates a clear interaction. A study on the aromatase inhibitor 4-hydroxy-4-androstene-3,17-dione (4-OH-A) revealed its capacity to inhibit the 5α-reduction of testosterone in human BPH tissue. nih.gov The study quantified the formation of DHT and other 5α-reduced metabolites from a testosterone substrate in the presence of 4-OH-A. The results showed a significant, dose-dependent decrease in the formation of these metabolites. nih.gov The inhibitory effects were compared with those of a known 5α-reductase inhibitor, 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one (4-MA). nih.gov

The data demonstrated that 4-OH-A effectively inhibits the 5α-reductase enzyme, though less potently than the reference compound 4-MA. nih.gov This finding suggests that compounds with a similar androstene backbone may possess inhibitory activity against 5α-reductase, highlighting a potential secondary mechanism of action for this class of steroids.

| Inhibitor Concentration | % Inhibition by 4-OH-A | % Inhibition by 4-MA (Reference) |

|---|---|---|

| 10-8 M | 31% | 57% |

| 10-7 M | 41% | 87% |

| 10-6 M | 72% | 97% |

Molecular Recognition and Active Site Characterization

Ligand-Enzyme Binding Dynamics

This compound is known to be a suicide substrate for the enzyme aromatase, which means it irreversibly inactivates the enzyme after being converted into a reactive molecule by the enzyme's own catalytic mechanism. nih.gov Studies using human placental microsomes have characterized the binding and inactivation kinetics of this compound and its derivatives.

One related compound, androst-5-ene-4,7-dione, was shown to cause time-dependent inactivation of aromatase, but only when NADPH was present. nih.gov This NADPH-dependency is a hallmark of mechanism-based inhibitors that require enzymatic activation. The inactivation process was preventable by the presence of the natural substrate, androstenedione, confirming that the inhibitor acts at the enzyme's active site. nih.gov

Further investigation into the binding dynamics of a derivative, 5β,6β-epoxyandrosta-4,7,17,19-tetraone, revealed that it acts as a competitive inhibitor of human placental aromatase. nih.gov It also demonstrated the ability to inactivate the enzyme in an active-site-directed manner even without NADPH, although NADPH stimulated the rate of inactivation. nih.gov This suggests a complex interaction where the inhibitor can bind competitively and also undergo a transformation that leads to irreversible binding.

| Compound | Inhibition Type | Ki (Inhibition Constant) | kinact (Inactivation Rate Constant) | Conditions |

|---|---|---|---|---|

| Androst-5-ene-4,7,19-trione | Time-dependent | 430 nM | 0.192 min-1 | Requires NADPH |

| 5β,6β-epoxyandrosta-4,7,17,19-tetraone | Competitive | 34 µM | - | - |

| 5β,6β-epoxyandrosta-4,7,17,19-tetraone | Active-site-directed inactivation | 36 µM | 0.027 min-1 | Absence of NADPH |

Role of Specific Residues in Enzyme-Inhibitor Interaction

The irreversible inactivation of aromatase by this compound and its derivatives points to a covalent modification of an amino acid residue within the enzyme's active site. Research has focused on identifying the reactive form of the inhibitor and its interaction with the enzyme. It is suggested that a metabolite of this compound, specifically a 5β,6β-epoxy-19-oxo steroid derivative, acts as the reactive electrophile. nih.gov

This epoxide is believed to alkylate a nucleophilic residue of an amino acid at the active site, forming a permanent covalent bond that leads to enzyme inactivation. nih.gov Experiments comparing the reactivity of this 19-oxo epoxide with its 19-methyl analog against the nucleophile N-acetyl-L-cysteine showed that the 19-oxo compound reacted much more rapidly. nih.gov This supports the hypothesis that the epoxide is the key reactive species responsible for the alkylation and subsequent inactivation of the aromatase enzyme. nih.gov

Furthermore, the binding of other related steroids to the aromatase active site highlights the importance of specific intermolecular forces. For instance, the high inhibitory potency of 4β-hydroxy-5-ene steroid (Ki = 25 nM) compared to its parent compound (Ki = 78 nM) suggests that a hydrogen bond between the 4β-hydroxyl group and a specific residue in the active site plays a significant role in its strong binding affinity. nih.gov This demonstrates that both covalent modifications and non-covalent interactions like hydrogen bonding are critical for the molecular recognition and interaction between this class of steroids and their target enzymes.

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Conversion Studies

In vitro studies using systems such as liver microsomes are instrumental in elucidating the primary metabolic routes of xenobiotics. For Androst-5-en-4,7,17-trione, these studies would aim to identify the key enzymes and resultant metabolites from enzymatic reduction, hydroxylation, and epoxidation reactions.

The reduction of keto groups is a common metabolic pathway for steroids. In the case of this compound, which possesses keto groups at the C-4, C-7, and C-17 positions, it is anticipated that these will be targets for reductive enzymes. Drawing parallels from the metabolism of androstenedione (B190577), which is structurally similar, key enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase are expected to play a role. The reduction of the 17-keto group would lead to the formation of a 17β-hydroxy metabolite. Similarly, the 4-keto group could be subject to reduction.

Table 1: Predicted Metabolites from Enzymatic Reduction of this compound

| Parent Compound | Enzyme Family | Potential Metabolite |

|---|---|---|

| This compound | 17β-Hydroxysteroid dehydrogenase | Androst-5-en-17β-ol-4,7-dione |

Hydroxylation, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver, is a major pathway for steroid metabolism, increasing their water solubility and facilitating excretion. Research on the metabolism of androst-4-ene-3,17-dione by rat liver microsomes has revealed hydroxylation at multiple positions, including 6β, 16α, and 16β. nih.gov It is plausible that this compound would undergo similar transformations. The introduction of hydroxyl groups at various positions on the steroid nucleus would be a key step in its biotransformation.

Table 2: Potential Hydroxylated Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Enzyme System | Potential Site of Hydroxylation | Potential Metabolite |

|---|---|---|---|

| This compound | Cytochrome P450 | C-6 | 6-hydroxy-androst-5-en-4,7,17-trione |

Epoxidation is another potential metabolic pathway, particularly at the double bond present in the steroid's structure. A study focused on understanding the mechanism of aromatase inactivation by this compound involved the synthesis of a 5β,6β-epoxy derivative. nih.gov This suggests that the 5,6-double bond is a potential site for epoxidation. This reaction would likely be catalyzed by a cytochrome P450 enzyme, leading to the formation of an epoxide which could then undergo further transformations, such as hydrolysis to a diol.

In Vivo Metabolite Identification (in Research Models)

Following administration of this compound to animal models, it is expected that a range of metabolites would be identifiable in biological fluids such as urine and plasma. Based on the metabolism of androstenedione, these would likely include reduced and hydroxylated derivatives. nih.gov The major metabolites of androstenedione found in urine are androsterone (B159326) and etiocholanolone, which are formed through the reduction of the A-ring and the 17-keto group. nih.gov It is therefore probable that analogous metabolites of this compound would be present.

Table 3: Predicted Key Metabolites of this compound in Biological Fluids

| Predicted Metabolite | Precursor Metabolic Reaction |

|---|---|

| Androst-5-en-17β-ol-4,7-dione | Reduction of 17-keto group |

| 6-hydroxy-androst-5-en-4,7,17-trione | Hydroxylation at C-6 |

| 16-hydroxy-androst-5-en-4,7,17-trione | Hydroxylation at C-16 |

The excretion of steroid metabolites predominantly occurs via the urine, often after conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility. Studies on androstenedione have shown that its metabolites, such as androsterone and etiocholanolone, are excreted in the urine. nih.gov Therefore, it is anticipated that the metabolites of this compound would also be excreted primarily in the urine, likely as glucuronide and sulfate conjugates. The time course of excretion and the relative abundance of different metabolites would provide a comprehensive picture of the compound's disposition in an animal model.

Microbial Biotransformation Studies

There are no documented studies on the transformation of this compound by fungi or other microorganisms. Research in this area has historically focused on other androstane (B1237026) skeletons, leaving a knowledge gap regarding the specific interactions between this compound and microbial enzyme systems.

Consequently, without foundational research on its microbial biotransformation, there is no information available on the formation of novel steroidal derivatives from this compound through biocatalysis. The potential for creating new bioactive molecules from this specific precursor via microbial enzymes remains an open area for future scientific investigation.

Given the strict adherence to the specified compound, no data tables or detailed research findings can be provided. The scientific community has yet to publish research that would fulfill the requested article's scope.

Molecular Mechanisms of Biological Activity Cellular and Subcellular Level

In Vitro Cellular Responses

While specific comprehensive studies on the antiproliferative and cytotoxic effects of Androst-5-en-4,7,17-trione across a wide range of cancer cell lines are not extensively documented in publicly available literature, the activity of structurally similar androstane (B1237026) derivatives suggests potential efficacy. For instance, various derivatives of androst-5-ene have been synthesized and evaluated for their antitumor activity against cell lines such as human cervix carcinoma (HeLa), human melanoma (FemX), and human myelogenous leukemia (K562) cells, with some compounds demonstrating strong activity with IC50 values in the low micromolar range. nih.gov

The primary mechanism by which this compound is expected to exert antiproliferative effects is through its irreversible binding to the aromatase enzyme, leading to a reduction in estradiol (B170435) production. nih.gov This is particularly relevant in estrogen receptor-positive (ER+) breast cancer cell lines, where estrogen is a key driver of proliferation.

Table 1: Cytotoxic Activity of Selected Androstane Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Androst-5-ene derivative 11 | HeLa | 4-10 |

| FemX | 4-10 | |

| K562 | 4-10 | |

| Androst-5-ene derivative 13 | HeLa | 4-10 |

| FemX | 4-10 | |

| K562 | 4-10 | |

| Androst-5-ene derivative 15 | HeLa | 4-10 |

| FemX | 4-10 | |

| K562 | 4-10 |

Note: Data presented is for structurally related androst-5-ene derivatives, not this compound itself. nih.gov

As an aromatase inhibitor, this compound is anticipated to significantly impact estrogen-dependent cell proliferation. nih.gov In ER+ breast cancer cell lines such as MCF-7, the conversion of androgens to estrogens by aromatase is a critical pathway for stimulating growth. By blocking this conversion, this compound would reduce the levels of estradiol available to bind to the estrogen receptor, thereby inhibiting the downstream signaling that leads to cell proliferation.

Studies on the related compound androst-5-ene-3β,17β-diol have shown that it can inhibit the estrogen-stimulated growth of MCF-7 cells. This inhibitory effect is mediated through the androgen receptor, highlighting the complex interplay of steroid hormone receptors in regulating breast cancer cell growth. nih.gov While this compound's primary mechanism is aromatase inhibition, the potential for direct receptor interaction cannot be entirely ruled out without specific binding studies.

Receptor-Mediated Signaling Pathways

The direct interaction of this compound with steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), has not been extensively characterized. However, the biological activity of many androstane derivatives is mediated through these receptors. For instance, androst-5-ene-3β,17β-diol has been shown to bind to both ER and AR, with different binding affinities. nih.gov It stimulates estrogen-dependent breast cancer cell growth via ERs and inhibits this growth via ARs. nih.gov

Given its structural similarity to other androgens, it is plausible that this compound could have some affinity for the AR. Agonist activation of the AR in ER+ breast cancer can lead to an antiproliferative response. Therefore, if this compound were to act as an AR agonist, this could represent a secondary mechanism for its anticancer effects, in addition to aromatase inhibition.

Table 2: Relative Binding Affinities of Related Steroids to Estrogen and Androgen Receptors

| Steroid | Receptor | Relative Binding Affinity |

|---|---|---|

| Estradiol (E2) | ER | High |

| Androst-5-ene-3β,17β-diol (ADIOL) | ER | Moderate |

| Dihydrotestosterone (B1667394) (DHT) | AR | High |

| Androst-5-ene-3β,17β-diol (ADIOL) | AR | Low |

Note: This table illustrates the binding of related compounds and does not include direct data for this compound. nih.gov

Specific studies detailing the downstream cellular events and changes in gene expression directly resulting from treatment with this compound are not available in the current body of scientific literature. However, based on its primary mechanism as an aromatase inhibitor, it is possible to infer the likely downstream effects in hormone-sensitive cancer cells.

By reducing the intracellular concentration of estrogens, this compound would be expected to decrease the transcriptional activity of the estrogen receptor. This would lead to the downregulation of estrogen-responsive genes that are critical for cell cycle progression and proliferation, such as those encoding for cyclins and other growth factors. In ER+ breast cancer cells, aromatase inhibitors have been shown to unmask the inhibitory effects of androgens acting through the AR, which can lead to the suppression of anti-apoptotic proteins like Bcl-2.

Further research, including gene expression profiling and pathway analysis, would be necessary to fully elucidate the specific molecular signature induced by this compound in cancer cells.

Analytical Methodologies in Research for Androst 5 En 4,7,17 Trione

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation and purification of steroids from complex mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. However, steroids often require derivatization to increase their volatility and improve their chromatographic behavior. For ketosteroids, this typically involves the formation of trimethylsilyl (B98337) (TMS) derivatives.

Research on the related compound, androst-4-ene-3,6,17-trione (B20797), has utilized GC-MS for its detection in urine samples. In such studies, the TMS-enol-TMS-ether derivatives of the compound and its metabolites were analyzed. This approach allows for sensitive detection, with limits of detection (LOD) reported to be in the range of 5 to 10 ng/mL. The analysis is often performed in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity.

Table 1: Illustrative GC-MS Parameters for Steroid Analysis (based on related compounds)

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 180 °C, ramped to 320 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Note: This table represents typical conditions for steroid analysis and is not specific to Androst-5-en-4,7,17-trione.

High-performance liquid chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds, offering an alternative to GC-MS. For steroids, reversed-phase HPLC is a common approach.

A study on androst-4-ene-3,6,17-trione and its metabolites detailed a liquid chromatography-mass spectrometry (LC-MS) method for their quantification in urine. This method involved a liquid-liquid extraction followed by separation on a reversed-phase column. Atmospheric pressure chemical ionization (APCI) was used as the ionization source. The limit of quantification for this method was reported as 5 ng/mL.

Table 2: Illustrative HPLC Parameters for Steroid Analysis (based on related compounds)

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry (e.g., APCI-MS) |

Note: This table represents typical conditions for steroid analysis and is not specific to this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions and is used for both identification and quantification. The fragmentation pattern of a molecule in MS is often unique and can be used as a chemical fingerprint. For steroids, electron ionization (EI) typically leads to extensive fragmentation of the steroid nucleus. Characteristic fragment ions can provide structural information. For "this compound," key fragmentations would likely involve cleavages of the steroid rings and loss of carbonyl groups.

Table 3: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₉H₂₂O₃ |

| Molecular Weight | 298.38 g/mol |

| Key Fragmentation Pathways | Loss of CO, cleavage of A, B, C, and D rings |

Note: This table contains predicted data as specific experimental data is not available.

Development of Quantitative Assays for Research

The quantification of this compound in biological matrices is essential for pharmacokinetic, metabolic, and pharmacodynamic research. While specific, validated quantitative assays for this compound are not widely detailed in peer-reviewed literature, the analytical methodologies are well-established for its structural isomers and other related steroids. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for steroid analysis due to their high selectivity and sensitivity.

The development of these assays follows rigorous validation guidelines to ensure reliability and accuracy. Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and recovery. The methodologies developed for the closely related isomer, androst-4-ene-3,6,17-trione, provide a clear blueprint for establishing quantitative assays for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. It is the preferred method for quantifying steroids in complex biological fluids like urine and serum.

A validated LC-MS/MS method for the quantification of the related compound androst-4-ene-3,6,17-trione and its metabolites in urine has been established, which serves as an excellent model. nih.govdshs-koeln.de The assay typically involves several key steps:

Sample Preparation: Urine samples undergo enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites, followed by a liquid-liquid extraction (LLE) step, often using diethyl ether, to isolate the analytes from the matrix. nih.gov

Chromatographic Separation: The extracted analytes are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

Ionization and Detection: Atmospheric pressure chemical ionization (APCI) is frequently used for steroids as it provides efficient ionization. nih.gov The analytes are then detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Validation of such methods demonstrates their reliability. For instance, an assay for androst-4-ene-3,6,17-trione was shown to be linear over a range of 5 ng/mL to 1000 ng/mL. nih.govdshs-koeln.de The limit of quantification (LOQ) for the parent compound and its key metabolites was established at 5 ng/mL. nih.gov

Table 1: Validation Parameters for a Representative LC-MS Assay for Androst-4-ene-3,6,17-trione This table presents data for a structural isomer, which is representative of the performance expected for a validated assay for this compound.

Source: Adapted from Deventer et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2005. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone technique for steroid analysis, particularly in anti-doping laboratories. It offers high chromatographic resolution and is highly sensitive, especially when operated in selected ion monitoring (SIM) mode.

For the analysis of steroids like this compound, a derivatization step is required to increase the volatility and thermal stability of the compounds. A common procedure involves trimethylsilylation to form TMS-enol-TMS-ether derivatives. This process is critical for achieving good chromatographic peak shape and sensitivity.

A GC-MS method developed for androst-4-ene-3,6,17-trione provides a relevant example of the expected performance. The research demonstrated that after derivatization, the compound and its metabolites could be reliably detected and quantified in urine samples. The validation of this method established its sensitivity for doping control purposes.

Table 2: Performance of a Representative GC-MS Assay for Androst-4-ene-3,6,17-trione and its Metabolites This table presents data for a structural isomer, which is representative of the performance expected for a validated assay for this compound.

Source: Adapted from Van Thuyne et al., Biomed Chromatogr, 2005.

Structure Activity Relationship Sar Studies of Androst 5 En 4,7,17 Trione and Its Analogs

Influence of Steroidal Ring Modifications on Biological Function

Modifications to the fundamental four-ring steroidal nucleus of androstane (B1237026) derivatives have a profound impact on their biological function. Research into A-ring and D-ring modified steroid analogs has provided insight into the structural requirements for potent aromatase inhibition.

Furthermore, the integrity of the five-membered D-ring is critical for inhibitory potency. nih.gov Studies involving the modification of this ring, such as its expansion into a six-membered δ-lactone ring, have demonstrated a decrease in inhibitory activity. nih.govcore.ac.uk This suggests that the precise geometry and size of the D-ring are essential for optimal interaction with the enzyme. While the C-3 carbonyl group, common in many active steroids, is not considered essential for anti-aromatase activity, the D-ring's structure remains a critical determinant for binding. nih.govcore.ac.uk

Impact of Substituent Position and Nature on Enzyme Binding and Inhibition

The introduction of substituents at various positions on the androstene framework can dramatically alter enzyme binding affinity and the mechanism of inhibition. Oxygen-containing functional groups, in particular, have been a focus of SAR studies.

Research on a series of androst-5-ene-4,7-diones and related 4-oxygenated androst-5-enes has revealed the significance of substitutions at the C-4 position. The introduction of a hydroxyl group at the 4β-position significantly enhances inhibitory power. nih.gov This analog (4β-hydroxy-5-ene steroid) shows much stronger competitive inhibition than the parent compound, suggesting that a hydrogen bond forms between the 4β-hydroxyl group and an amino acid residue in the aromatase active site, thereby strengthening the binding. nih.gov In contrast, replacing the hydroxyl group with an acetate (B1210297) or converting it to a ketone (4-oxo) results in less potent inhibitors. nih.gov

| Compound | Substituent at C-4 | Inhibition Constant (Ki) |

| Parent 5-ene steroid | H | 78 nM |

| 4β-hydroxy-5-ene steroid | β-OH | 25 nM |

| 4β-acetate-5-ene steroid | β-OAc | 90 nM |

| 4-oxo-5-ene steroid | =O | 120 nM |

Substitutions at other positions also play a critical role. The presence of a 7-oxo group, as seen in Androst-5-en-4,7,17-trione, in combination with modifications at C-19, can lead to time-dependent inactivation of the enzyme, a hallmark of suicide inhibition. nih.gov Analogs with 19-hydroxy and 19-oxo groups cause such inactivation, suggesting that metabolic activation at C-19 is involved in the inhibitory mechanism. nih.gov Further investigation into the inactivation by this compound points to a reactive intermediate. It is proposed that a 5β,6β-epoxy-19-oxo steroid derivative acts as a reactive electrophile that alkylates a nucleophilic residue within the enzyme's active site, leading to irreversible binding and inactivation. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chiral compounds like steroids. nih.gov The specific orientation of atoms and functional groups determines how a molecule interacts with its biological target, as enzymes often have stereospecific binding sites.

Future Research Directions in Androst 5 En 4,7,17 Trione Science

Elucidation of Unexplored Metabolic Routes

The current understanding of Androst-5-en-4,7,17-trione's metabolism is largely centered on its interaction with its primary target, aromatase. However, its complete metabolic fate in vivo is not fully characterized. Future research should focus on identifying and quantifying the full spectrum of its metabolites in various biological systems.

Key areas for investigation include:

Phase I and Phase II Metabolism: Comprehensive studies are needed to identify the specific cytochrome P450 (CYP) isoforms responsible for its oxidative metabolism, beyond the interactions at the aromatase active site. Subsequent Phase II conjugation reactions (e.g., glucuronidation, sulfation) that facilitate excretion are also unknown and require elucidation.

Microbial Biotransformation: The metabolism of related steroids by microorganisms has been documented, revealing novel transformation pathways such as hydroxylation. cdnsciencepub.com Exploring the potential for gut microbiota or other microbial systems to metabolize this compound could uncover novel bioactive derivatives.

These investigations will provide a more complete picture of the compound's pharmacokinetics and could reveal metabolites with unique biological activities or toxicological profiles.

| Metabolic Reaction Type | Potential Enzyme Family | Research Objective | Potential Outcome |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Identify specific CYP isoforms that hydroxylate the steroid backbone at various positions. | Discovery of novel, potentially bioactive, hydroxylated metabolites. |

| Reduction | Hydroxysteroid Dehydrogenases (HSDs) | Determine if the ketone groups at C-4, C-7, or C-17 are subject to reduction. | Characterization of reduced metabolites that may have altered receptor affinity or activity. |

| Epoxidation | Cytochrome P450 (CYP) | Investigate the formation of epoxide derivatives, particularly across the C-5 double bond as suggested in its mechanism of aromatase inactivation. nih.gov | Confirmation of reactive intermediates and their role in enzyme inhibition. |

| Conjugation | UGTs, SULTs | Identify glucuronide and sulfate (B86663) conjugates formed during Phase II metabolism. | Understanding the primary routes of detoxification and elimination. |

Advanced Structural Biology of Enzyme-Inhibitor Complexes

Mechanistic studies suggest that this compound or a subsequent metabolite forms a covalent bond with a nucleophilic residue within the aromatase active site, leading to its inactivation. nih.gov However, direct structural evidence for this interaction is lacking. The precise three-dimensional arrangement of the inhibitor within the enzyme's active site remains unconfirmed.

Future research should prioritize solving the high-resolution structure of the aromatase enzyme in complex with this compound.

X-ray Crystallography and Cryo-EM: These techniques can provide atomic-level detail of the enzyme-inhibitor complex. This would definitively identify the specific amino acid residues that interact with the inhibitor, confirm the covalent nature of the bond, and reveal any conformational changes in the enzyme that occur upon binding.

Computational Modeling: High-resolution structural data would enable more accurate molecular dynamics simulations. These models can be used to predict the binding affinities and mechanisms of action for novel, rationally designed derivatives of the this compound scaffold, accelerating the development of more potent or selective inhibitors.

| Research Question | Proposed Technique | Potential Impact |

|---|---|---|

| What is the precise binding orientation of this compound in the aromatase active site? | X-ray Crystallography | Provides a definitive model of inhibitor binding, validating or refining previous hypotheses. |

| Which amino acid residue(s) in the active site form a covalent bond with the inhibitor? | X-ray Crystallography, Mass Spectrometry | Confirms the mechanism of irreversible inhibition and identifies key residues for drug design. |

| What conformational changes does aromatase undergo upon inhibitor binding? | X-ray Crystallography, Cryo-EM | Reveals the dynamics of the inhibition process and potential allosteric effects. |

| How does the structure of the this compound complex compare to complexes with other inhibitors? | Comparative Structural Analysis | Elucidates the structural basis for differences in inhibitory potency and selectivity. |

Development of Novel Research Tools Based on the Compound Scaffold

The unique structure and mechanism of this compound make its scaffold an excellent starting point for the development of sophisticated chemical biology tools to probe enzyme function. By chemically modifying the core structure, a range of probes can be synthesized to investigate aromatase and potentially other steroid-binding proteins.

Future development efforts could include:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold could allow for real-time visualization of the inhibitor's distribution within cells and tissues. This would be invaluable for studying enzyme localization and dynamics.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the purification of the enzyme-inhibitor complex from cell lysates. This technique, known as affinity chromatography, could be used to isolate aromatase for further study or to identify potential off-target binding proteins.

Photoaffinity Labels: Introducing a photoreactive group into the molecule would create a tool that forms a covalent bond with its target enzyme only upon exposure to UV light. This allows for precise control over the labeling process and is a powerful method for mapping the binding site of an enzyme.

| Tool Type | Required Modification | Primary Application | Example Research Use |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Cellular imaging and localization studies. | Visualizing the uptake and subcellular distribution of the inhibitor in cancer cells using fluorescence microscopy. |

| Affinity Probe | Attachment of a high-affinity tag (e.g., biotin) via a linker arm. | Protein pull-down and identification of binding partners. | Isolating the aromatase-inhibitor complex from placental microsomes to confirm binding and search for interacting proteins. |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, azirine). | Covalent labeling and identification of binding site residues. | Irradiating the enzyme-inhibitor complex with UV light to covalently tag the active site, followed by proteolysis and mass spectrometry to identify the labeled amino acid(s). |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the purity and stability of Androst-5-en-4,7,17-trione in experimental settings?

- High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, with protocols requiring baseline separation of peaks and comparison to certified reference materials (e.g., BDG Synthesis Limited reports 98.6% purity via HPLC) . Stability studies should include accelerated degradation tests under varying temperatures, humidity, and light exposure, as improper storage (e.g., exposure to sunlight) may alter chemical integrity .

Q. How should researchers safely handle this compound in laboratory settings?

- While some safety data sheets (SDS) classify it as non-hazardous , others recommend treating it as potentially hazardous until further data is available. Key precautions include:

- Storage at -20°C in airtight, light-resistant containers to prevent degradation .

- Use of personal protective equipment (PPE) such as gloves and lab coats, even if irritation is not reported .

- Consultation of multiple SDS sheets to resolve contradictions (e.g., Cayman Chemical vs. Cayman Chemical Co. guidelines) .

Q. What frameworks are suitable for structuring research questions on the biological activity of this compound?

- The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective for in vivo studies. For example:

- Population: Rodent models with induced hormonal imbalances.

- Intervention: Dose-dependent administration of this compound.

- Comparison: Baseline testosterone levels vs. post-intervention.

- Outcome: Quantification of metabolic byproducts (e.g., 6β-hydroxytestosterone) via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?

- Contradictions often arise from differences in model systems (e.g., in vitro vs. in vivo) or analytical techniques. To address this:

- Conduct triangulation by cross-verifying data via multiple methods (e.g., LC-MS/MS, NMR, and enzymatic assays) .

- Replicate studies under standardized conditions, controlling for variables like enzyme isoforms (e.g., CYP450 family variations) .

- Reference computational models (e.g., Principal Component Analysis) to predict metabolite likelihood based on structural features .

Q. What experimental designs are optimal for identifying novel metabolites of this compound in human excretion studies?

- Follow a stepwise metabolic scheme :

Structural analysis : Map conjugated double bonds and substituents (e.g., C3-keto and C17-keto groups) to predict reactivity .

In vitro incubation : Use human liver microsomes with NADPH cofactors to simulate Phase I metabolism.

Metabolite detection : Employ high-resolution mass spectrometry (HRMS) with fragmentation patterns to distinguish isomers (e.g., 5α vs. 5β reductions) .

Validation : Compare results against literature on structurally analogous steroids (e.g., androst-4-ene-3,6,17-trione) .

Q. How can researchers ensure statistical robustness when analyzing dose-response relationships of this compound?

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across dose groups. Key considerations:

- Power analysis : Determine sample size a priori to avoid Type II errors.

- Error bars : Report standard deviation (SD) or confidence intervals (CI) for graphical data .

- Confounding variables : Control for circadian hormone fluctuations by standardizing administration times .

Methodological Notes

- Data Presentation : Raw datasets should be archived in supplementary materials, with processed data (e.g., normalized absorbance values) included in main figures .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and disclose conflicts of interest (e.g., funding from chemical suppliers) .

- Reproducibility : Document batch-specific purity data (e.g., HPLC chromatograms) and storage conditions to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.